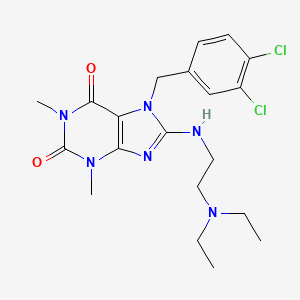

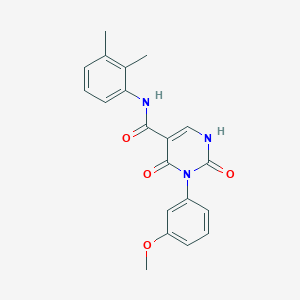

![molecular formula C17H19NO2S B2815069 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide CAS No. 2034256-80-7](/img/structure/B2815069.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to benzo[b]thiophene, demonstrating diverse applications in organic synthesis and material science. For example, studies on the synthesis of tetrahydrobenzofurans and the development of scalable synthesis methods for VEGFR inhibitors highlight the compound's role in creating pharmacologically active agents and exploring new pathways for chemical reactions (Levai et al., 2002; Scott et al., 2006).

Pharmacological Evaluations

Compounds derived from benzo[b]thiophene have been evaluated for their pharmacological properties, including as inhibitors of cyclooxygenase and 5-lipoxygenase, showcasing their potential in treating inflammation and pain with minimal side effects (Bailey et al., 1988). This indicates a promising area for developing new therapeutic agents that can manage chronic conditions more effectively.

Anticancer Activities

Research into functionalized sulfur-containing heterocyclic analogs, including derivatives of benzo[b]thiophene, has shown that they can induce apoptotic cell death in cancer cells, suggesting their potential use in cancer therapy. The studies focus on understanding the mechanisms through which these compounds exert their anticancer effects and their selectivity towards cancer cells over healthy cells (Haridevamuthu et al., 2023).

作用機序

Target of Action

It is known that benzothiophene derivatives, which are s-isosteres of β-carbolines, possess high biological activity . They have been tested as MAO inhibitors in vitro, showing significant effects .

Mode of Action

It can be inferred from the properties of benzothiophene derivatives that they interact with their targets, possibly mao enzymes, to inhibit their activity . This interaction could lead to changes in the biochemical pathways related to these enzymes.

Biochemical Pathways

Benzothiophene derivatives, such as the compound , may affect the biochemical pathways related to MAO enzymes . Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which can have various downstream effects, including mood elevation.

Pharmacokinetics

It is known that sulfur analogs of harmala alkaloids, which include benzothiophene derivatives, have higher lipid solubility, shorter biological half-lives, and less bond to tissue than their nitrogen-containing analogs . These properties could influence the bioavailability of the compound.

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-2,4-5,8-9,11-12,15,19H,3,6-7,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJAVHBAWUJJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

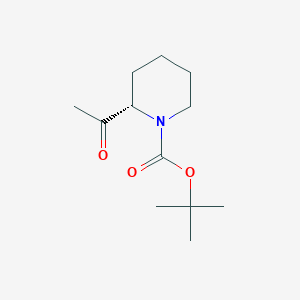

![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2814988.png)

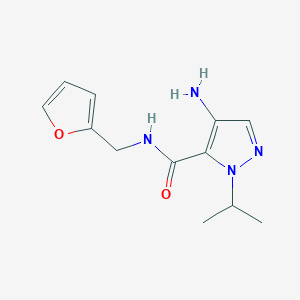

![isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814991.png)

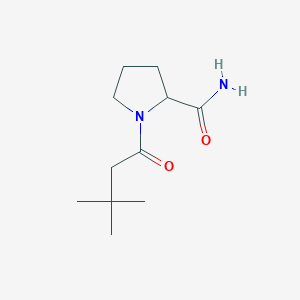

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)

![(6-Chlorobenzo[d]isoxazol-3-yl)methanol](/img/structure/B2814995.png)

![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(2-methylpropyl)amino)acetamide](/img/structure/B2814997.png)

![Ethyl 2,4-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2815000.png)

![1-[4-(isobutyrylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2815004.png)

![2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2815009.png)